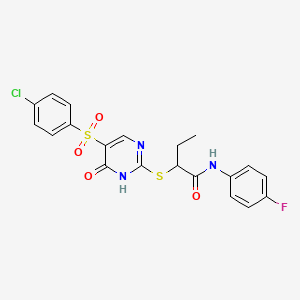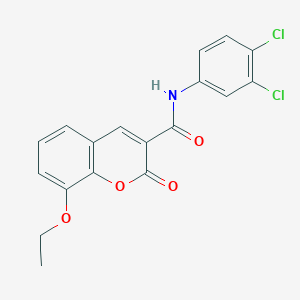
1-(thiophen-2-yl)-N-(1-(thiophen-2-yl)cyclopentyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Thiophen-2-yl)-N-(1-(thiophen-2-yl)cyclopentyl)cyclopentanecarboxamide is a complex organic compound featuring a cyclopentanecarboxamide core with thiophene rings attached to both the cyclopentyl and cyclopentanecarboxamide moieties. Thiophene, a sulfur-containing heterocycle, is known for its aromatic properties and is widely used in organic electronics and pharmaceuticals due to its stability and electronic characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(thiophen-2-yl)-N-(1-(thiophen-2-yl)cyclopentyl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common approach is the coupling of thiophene derivatives with cyclopentanecarboxamide precursors under controlled conditions. The reaction often employs palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the thiophene-cyclopentyl bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Thiophen-2-yl)-N-(1-(thiophen-2-yl)cyclopentyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds.
Applications De Recherche Scientifique
1-(Thiophen-2-yl)-N-(1-(thiophen-2-yl)cyclopentyl)cyclopentanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 1-(thiophen-2-yl)-N-(1-(thiophen-2-yl)cyclopentyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiophene rings can engage in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the compound may modulate signaling pathways by binding to receptors or enzymes, thereby altering cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Thiophen-2-yl)isoquinoline: Known for its use in organic electronics and as a ligand in coordination chemistry.
2,5-Di(thiophen-2-yl)terephthalaldehyde: Utilized in the synthesis of conjugated microporous polymers with applications in gas storage and sensing.
Dithieno[3,2-b2′,3′-d]thiophene: An emerging building block in organic electronics due to its high charge mobility and extended π-conjugation.
Uniqueness
1-(Thiophen-2-yl)-N-(1-(thiophen-2-yl)cyclopentyl)cyclopentanecarboxamide is unique due to its dual thiophene substitution on a cyclopentanecarboxamide core, which imparts distinct electronic and structural properties. This configuration enhances its potential in various applications, particularly in the fields of organic electronics and medicinal chemistry.
Propriétés
IUPAC Name |
1-thiophen-2-yl-N-(1-thiophen-2-ylcyclopentyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS2/c21-17(18(9-1-2-10-18)15-7-5-13-22-15)20-19(11-3-4-12-19)16-8-6-14-23-16/h5-8,13-14H,1-4,9-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALZSOMECRMUHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3(CCCC3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B2479102.png)
![4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3,5-trimethyl-1H-pyrazole](/img/structure/B2479103.png)
![2-amino-1-(2-methoxybenzyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2479107.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2479111.png)


![2-({1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole](/img/structure/B2479114.png)


![1-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione](/img/structure/B2479118.png)
